molecular formula C14H12N6 B1603121 4,4'-Diazidodiphenyl ethane CAS No. 72695-23-9

4,4'-Diazidodiphenyl ethane

Cat. No.: B1603121
CAS No.: 72695-23-9
M. Wt: 264.29 g/mol
InChI Key: XWOUTRFQXXRCIU-UHFFFAOYSA-N
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Description

4,4’-Diazidodiphenyl ethane: is an organic compound with the molecular formula C14H12N6 It is characterized by the presence of two azide groups attached to a diphenyl ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Diazidodiphenyl ethane can be synthesized through a diazotization reaction of benzidine chloride followed by treatment with an aqueous solution of sodium azide . The reaction involves the following steps:

Industrial Production Methods: The industrial production of 4,4’-Diazidodiphenyl ethane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diazidodiphenyl ethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: UV light and molecular oxygen are commonly used for photooxidation reactions.

    Substitution: Sodium azide is a common reagent used in the azidation step of the synthesis.

Major Products Formed:

    Photooxidation: The major products include various oxidized derivatives of 4,4’-Diazidodiphenyl ethane.

    Substitution: Depending on the nucleophile used, different substituted derivatives can be formed.

Scientific Research Applications

Chemistry: 4,4’-Diazidodiphenyl ethane is used as a crosslinking agent in polymer synthesis, improving the mechanical properties of the resulting polymers.

Biology and Medicine: While specific biological applications are limited, the compound’s ability to form reactive intermediates makes it a potential candidate for bioconjugation and labeling studies.

Industry: In industrial research, 4,4’-Diazidodiphenyl ethane is used to improve product quality and efficiency in manufacturing processes.

Mechanism of Action

The mechanism of action of 4,4’-Diazidodiphenyl ethane involves the formation of reactive intermediates, such as nitrenes, upon exposure to UV light. These intermediates can react with various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific conditions and substrates used .

Comparison with Similar Compounds

  • 4,4’-Diaminodiphenyl ether
  • 4,4’-Dinitrodiphenyl ether
  • 4,4’-Dicarboxydiphenyl ether

Comparison: 4,4’-Diazidodiphenyl ethane is unique due to the presence of azide groups, which confer distinct reactivity compared to other similar compounds. For example, 4,4’-Diaminodiphenyl ether contains amino groups, making it more suitable for applications requiring nucleophilic reactivity. In contrast, 4,4’-Dinitrodiphenyl ether has nitro groups, which are electron-withdrawing and affect the compound’s reactivity differently.

Properties

IUPAC Name

1-azido-4-[2-(4-azidophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c15-19-17-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)18-20-16/h3-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOUTRFQXXRCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630053
Record name 1,1'-(Ethane-1,2-diyl)bis(4-azidobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72695-23-9
Record name 1,1'-(Ethane-1,2-diyl)bis(4-azidobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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